molecular formula C21H17N3O2 B5701623 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5701623
M. Wt: 343.4 g/mol
InChI Key: PGNHQFVCQJTROY-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and a benzamide moiety at position 3. The benzamide component includes a methoxy (-OCH₃) group at the ortho position of the benzene ring (Figure 1).

Properties

IUPAC Name

2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-17-12-6-5-11-16(17)21(25)23-20-19(15-9-3-2-4-10-15)22-18-13-7-8-14-24(18)20/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNHQFVCQJTROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326218
Record name 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361996-71-6
Record name 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides a clean and efficient route to the desired product . Another approach involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to the imidazo[1,2-b]pyridazine scaffold. Specifically, derivatives exhibiting a methoxy group and a phenyl moiety have shown significant activity against Mycobacterium tuberculosis and Mycobacterium marinum. For instance, a study by Farrell et al. demonstrated that certain derivatives with specific substitutions exhibited minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against these pathogens, indicating strong potential for developing new antimycobacterial agents .

Table 1: Antimycobacterial Activity of Selected Derivatives

CompoundC2 SubstituentC6 SubstituentMtb MIC90 (µg/mL)Mm MIC90 (µg/mL)
1aPhBnO11.51
2aPhBnS0.50.25
3aPhBnNMe10.5
...............

Other Biological Activities

Beyond antimycobacterial effects, compounds containing the imidazo[1,2-a]pyridine structure have been explored for their anticancer properties . Research indicates that these compounds may act as inhibitors of specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that imidazo[1,2-a]pyridine derivatives can selectively target cancer cells while sparing normal cells, thus presenting a promising avenue for cancer therapy .

Imaging Agents

The potential of imidazo[1,2-a]pyridine derivatives as imaging agents has also been investigated. These compounds can be labeled with radioactive isotopes for use in positron emission tomography (PET), providing valuable insights into metabolic processes in vivo. A notable patent describes the synthesis of radiolabeled imidazo[1,2-a]pyrimidines for imaging applications, which could facilitate early diagnosis and monitoring of diseases like cancer .

Mechanistic Insights

Understanding the mechanism of action of these compounds is critical for their development as therapeutic agents. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the imidazo ring can significantly influence biological activity. For instance, the presence of electron-withdrawing groups at the C2 position has been correlated with enhanced potency against bacterial strains .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide with structurally related compounds, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Key Features Biological Activity/Properties Evidence
This compound - 2-Phenyl
- 3-Benzamide (2-OCH₃)
- Electron-donating methoxy group
- Planar benzamide for π-π stacking
Potential CNS activity (inferred from analogs)
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide - 2-Thienyl
- 3-Benzamide (4-Cl)
- Chloro substituent (electron-withdrawing)
- Thienyl enhances lipophilicity
Selective δ-GABA-A receptor ligand
(preclinical)
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide - 7-Methyl
- 3-Benzamide
- Methyl improves metabolic stability
- No methoxy substitution
Marketed intermediate (industrial grade)
N-(3,5-Bis(trifluoromethyl)benzyl)-4-...benzamide <sup>a</sup> - 3,5-Bis(CF₃)
- Acetamido linker
- Strong electron-withdrawing CF₃ groups
- Enhanced anti-inflammatory activity
Anti-inflammatory (IC₅₀ comparable to aspirin)
Bis(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane - Bis-imidazo[1,2-a]pyridine
- Sulfane bridge
- Dimeric structure
- Sulfur enhances redox activity
Synthetic intermediate (low yield: 40.92%)
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide - 3-CF₃ benzamide - Trifluoromethyl increases hydrophobicity
- Alters electronic profile
No reported activity (commercially available)

<sup>a</sup> Full name: N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide.

Key Observations

Substituent Effects on Bioactivity: Methoxy vs. Thienyl vs. Phenyl: Replacement of phenyl with thienyl () introduces a heterocyclic sulfur atom, altering electronic properties and binding kinetics at GABA-A receptors .

Structural Modifications and Activity :

  • Anti-inflammatory Derivatives : Compounds with trifluoromethyl and acetamido linkers () show enhanced anti-inflammatory activity, suggesting that bulky substituents and flexible linkers optimize target engagement .
  • Dimeric Analogs : Sulfane-bridged dimers () are synthetically challenging (yields <41%) but may serve as prodrugs or redox-active agents .

Synthetic Accessibility :

  • The target compound’s methoxy group can be introduced via palladium-catalyzed C–H functionalization (analogous to ), whereas halogenated analogs require directed halogenation steps .

Biological Activity

The compound 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and efficacy against various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that incorporate methoxy and phenyl groups into the imidazo-pyridine scaffold. The structural formula is represented as follows:

C16H15N3O\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}

Antimycobacterial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimycobacterial activity. For example, a study by Moraski et al. demonstrated that certain derivatives showed high activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. The presence of specific substituents on the phenyl and methoxy groups was crucial for enhancing this activity .

Table 1: In Vitro Antimycobacterial Activity of Related Compounds

CompoundC6 SubstituentC2 SubstituentMtb MIC90 (μg/mL)
1aBnOPh1
2aBnSPh0.5
3aBnNMePh1

Anticancer Activity

In addition to antimycobacterial properties, imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity. A study focusing on related compounds indicated that they could inhibit cyclin-dependent kinase 9 (CDK9), a significant target in cancer therapy. The most potent derivative displayed an IC50 value of 0.16 µM against CDK9, correlating with significant cytotoxic effects in various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) .

Table 2: CDK9 Inhibition and Cytotoxicity Data

CompoundCell LineIC50 (µM)
3cMCF76.66
3bHCT1165.12

Case Studies

Several case studies have highlighted the biological efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antimycobacterial Study : In vitro assays conducted on a series of compounds revealed that those with a methoxy group at position C3 and specific substitutions at C6 exhibited enhanced activity against Mtb, suggesting a strong SAR correlation.
  • Anticancer Evaluation : A comprehensive screening of imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines demonstrated that structural modifications significantly influenced their cytotoxicity profiles.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with an imidazo[1,2-a]pyridin-3-amine precursor. For example, the amine intermediate (e.g., 2-phenylimidazo[1,2-a]pyridin-3-amine) is reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the amide bond. Reaction conditions (e.g., solvent, temperature) must be optimized to achieve yields >70%, as demonstrated in analogous imidazopyridine syntheses . Thin-layer chromatography (TLC) and NMR are critical for monitoring reaction progress .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, ¹H NMR can confirm the presence of methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic protons from the benzamide and imidazopyridine moieties. HRMS validates the molecular formula (e.g., C₂₁H₁₇N₃O₂), while X-ray diffraction resolves stereochemical details .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (e.g., MIC determination against S. aureus or E. coli). COX-2 inhibition assays are also relevant due to structural similarities with known imidazopyridine COX-2 inhibitors .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound?

Poor solubility or metabolic stability can be addressed via structural modifications, such as introducing polar groups (e.g., hydroxyl, sulfonyl) or replacing the methoxy group with bioisosteres (e.g., trifluoromethoxy). Formulation strategies like nanoencapsulation or co-crystallization may enhance bioavailability. Computational tools (e.g., SwissADME) predict logP and metabolic sites, while in vitro hepatic microsomal assays assess stability .

Q. What experimental approaches identify the biological target(s) of this compound?

Target deconvolution requires a combination of:

  • Molecular docking : Prioritize targets like COX-2, kinases, or GPCRs based on structural analogs .
  • Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates.
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., serum concentration, cell passage number). Solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays.
  • Structural analogs : Compare activity trends with derivatives (e.g., chloro- or fluoro-substituted analogs) to identify critical substituents .
  • Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity if ELISA data conflict) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substitution : Replace the 2-methoxy group with halogens, alkyl chains, or heterocycles to evaluate steric/electronic effects.
  • Fragment-based design : Test truncated analogs (e.g., removing the phenyl ring) to identify core pharmacophores.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity .

Q. How can toxicity and off-target effects be rigorously assessed?

  • In vitro panels : Screen against hERG channels (patch-clamp) and cytochrome P450 isoforms (e.g., CYP3A4 inhibition).
  • In vivo models : Conduct acute toxicity studies in rodents (OECD 423) and genotoxicity assays (Ames test).
  • Proteomics : Identify off-target interactions via thermal shift assays or affinity purification-MS .

Methodological Notes

  • Data tables : Include comparative IC₅₀ values for analogs (e.g., 3-chloro vs. 3-fluoro derivatives) to highlight substituent effects .
  • Experimental rigor : Replicate key findings in ≥3 independent experiments with statistical validation (e.g., ANOVA with post-hoc tests) .
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain IRB approval for human cell line use .

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